methyl 6-chloro-7-fluoro-1H-indole-2-carboxylate methyl 6-chloro-7-fluoro-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13825803
InChI: InChI=1S/C10H7ClFNO2/c1-15-10(14)7-4-5-2-3-6(11)8(12)9(5)13-7/h2-4,13H,1H3
SMILES: COC(=O)C1=CC2=C(N1)C(=C(C=C2)Cl)F
Molecular Formula: C10H7ClFNO2
Molecular Weight: 227.62 g/mol

methyl 6-chloro-7-fluoro-1H-indole-2-carboxylate

CAS No.:

Cat. No.: VC13825803

Molecular Formula: C10H7ClFNO2

Molecular Weight: 227.62 g/mol

* For research use only. Not for human or veterinary use.

methyl 6-chloro-7-fluoro-1H-indole-2-carboxylate -

Specification

Molecular Formula C10H7ClFNO2
Molecular Weight 227.62 g/mol
IUPAC Name methyl 6-chloro-7-fluoro-1H-indole-2-carboxylate
Standard InChI InChI=1S/C10H7ClFNO2/c1-15-10(14)7-4-5-2-3-6(11)8(12)9(5)13-7/h2-4,13H,1H3
Standard InChI Key IMYKCTSTNUIUPI-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(N1)C(=C(C=C2)Cl)F
Canonical SMILES COC(=O)C1=CC2=C(N1)C(=C(C=C2)Cl)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a planar indole core with halogen atoms and a carboxylate ester at distinct positions (Figure 1). Key structural attributes include:

  • Halogen Substitutions: Chlorine (Cl) at position 6 and fluorine (F) at position 7 enhance electrophilicity and influence binding interactions with biological targets .

  • Methyl Ester Group: The carboxylate moiety at position 2 is esterified with a methyl group, improving lipid solubility and bioavailability.

Table 1: Molecular Properties of Methyl 6-Chloro-7-Fluoro-1H-Indole-2-Carboxylate

PropertyValue
Molecular FormulaC10H7ClFNO2\text{C}_{10}\text{H}_7\text{ClFNO}_2
Molecular Weight227.62 g/mol
CAS NumberNot publicly disclosed
IUPAC NameMethyl 6-chloro-7-fluoro-1H-indole-2-carboxylate
SMILESCOC(=O)C1=CC2=C(N1)C(=C(C=C2)F)Cl

The compound’s stereoelectronic profile is critical for its reactivity. The electron-withdrawing effects of chlorine and fluorine increase the acidity of the indole N–H bond, facilitating deprotonation in basic conditions.

Synthesis and Structural Analogues

Synthetic Routes

While explicit protocols for this compound are scarce, its synthesis likely follows established indole derivatization strategies:

  • Indole Core Formation: Cyclization of substituted nitroarenes with vinyl magnesium bromide or via Fischer indole synthesis.

  • Halogen Introduction: Electrophilic aromatic substitution (EAS) using chlorine and fluorine sources under controlled conditions.

  • Esterification: Reaction of the intermediate carboxylic acid with methanol in the presence of acid catalysts.

A hypothetical synthesis pathway is outlined below:

Nitroarene precursorCyclization6-Chloro-7-fluoroindoleOxidation2-Carboxylic acidEsterificationMethyl ester\text{Nitroarene precursor} \xrightarrow{\text{Cyclization}} \text{6-Chloro-7-fluoroindole} \xrightarrow{\text{Oxidation}} \text{2-Carboxylic acid} \xrightarrow{\text{Esterification}} \text{Methyl ester}

Structural Analogues and Comparative Analysis

Related compounds provide insights into structure-activity relationships (SAR):

Table 2: Comparison with Halogenated Indole Derivatives

CompoundMolecular FormulaSubstitutionsBiological Activity
Methyl 6-fluoro-1H-indole-2-carboxylate C10H8FNO2\text{C}_{10}\text{H}_8\text{FNO}_2F at C6Antiviral, receptor modulation
3-Chloro-6-fluoro-1-methylindole-2-carboxylic acid C10H7ClFNO2\text{C}_{10}\text{H}_7\text{ClFNO}_2Cl at C3, F at C6, methyl at N1Enzyme inhibition

The presence of two halogens in methyl 6-chloro-7-fluoro-1H-indole-2-carboxylate may enhance binding affinity compared to mono-halogenated analogs .

Biological Activities and Mechanisms

Receptor Interactions

Indole derivatives often target G protein-coupled receptors (GPCRs) and enzymes. Key findings from analogous compounds suggest:

  • Cannabinoid Receptors: Methyl 6-chloro-1H-indole-2-carboxylate derivatives exhibit nanomolar affinity for CB1/CB2 receptors, implicating potential in pain management and neuroinflammation.

  • Antiviral Activity: Fluoro-substituted indoles inhibit viral replication by interfering with viral polymerase or protease function .

Applications in Medicinal Chemistry

Drug Development

The compound serves as a precursor for:

  • CNS-Targeting Agents: Modulators of serotonin and dopamine receptors for treating depression or Parkinson’s disease.

  • Antimicrobials: Halogenated indoles disrupt bacterial cell membranes and biofilm formation.

Challenges and Optimizations

  • Metabolic Stability: Ester groups are prone to hydrolysis; prodrug strategies or steric shielding may improve pharmacokinetics.

  • Selectivity: Dual halogenation could reduce off-target effects compared to mono-substituted analogs .

Future Directions

Research Priorities

  • SAR Studies: Systematic variation of halogen positions to optimize bioactivity.

  • In Vivo Testing: Evaluate toxicity and efficacy in animal models for lead optimization.

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